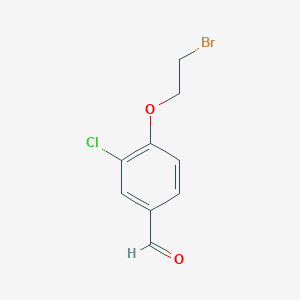

4-(2-Bromoethoxy)-3-chlorobenzaldehyde

Description

BenchChem offers high-quality 4-(2-Bromoethoxy)-3-chlorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Bromoethoxy)-3-chlorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-bromoethoxy)-3-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c10-3-4-13-9-2-1-7(6-12)5-8(9)11/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQIAJMBRLPDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Identification of pharmacophore features in 4-(2-Bromoethoxy)-3-chlorobenzaldehyde

While the specific biological role of 4-(2-Bromoethoxy)-3-chlorobenzaldehyde is yet to be fully characterized, a systematic, in-silico analysis of its structure allows for the development of a robust pharmacophore hypothesis. This model, centered on an aromatic core, two hydrogen bond acceptors, a hydrophobic region, and a potential covalent interaction site, provides a solid foundation for further research. The workflows detailed in this guide offer a clear path for the computational and experimental validation of this model, ultimately enabling its use as a powerful tool in the discovery and development of novel therapeutic agents. The integration of these computational methods into early-stage drug discovery can significantly reduce the time and cost associated with identifying promising lead compounds. [6][28]

References

-

MolSign - VLife Sciences. (n.d.). VLife Sciences. Retrieved February 20, 2026, from [Link]

-

What are computational methods in drug discovery? (2025, May 21). Patsnap Synapse. Retrieved February 20, 2026, from [Link]

-

Vlachakis, D., Fakourelis, P., Megalooikonomou, V., Makris, C., & Kossida, S. (2015). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ, 3, e1279. Retrieved February 20, 2026, from [Link]

-

Singh, D. B., & Dwivedi, S. (2019). Systematic computational strategies for identifying protein targets and lead discovery. RSC Advances, 9(46), 26867-26888. Retrieved February 20, 2026, from [Link]

-

Li, X., Zhu, J., Zhang, L., Liu, H., & Jiang, H. (2015). Comparative Analysis of Pharmacophore Features and Quantitative Structure-Activity Relationships for CD38 Covalent and Non-covalent Inhibitors. International Journal of Molecular Sciences, 16(12), 29653-29671. Retrieved February 20, 2026, from [Link]

-

Phase | Schrödinger. (n.d.). Schrödinger. Retrieved February 20, 2026, from [Link]

-

Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762. Retrieved February 20, 2026, from [Link]

-

Pharmacophore model for covalent inhibitors. (a) Three-dimensional... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Applications and Limitations of Pharmacophore Modeling. (n.d.). Drug Discovery Pro. Retrieved February 20, 2026, from [Link]

-

ELIXIR-A: An Interactive Visualization Tool for Multi-Target Pharmacophore Refinement. (2025, January 1). ACS Omega. Retrieved February 20, 2026, from [Link]

-

Hartenfeller, M., Zettl, H., Walter, A., Rupp, S., & Schneider, G. (2012). Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. Journal of Chemical Information and Modeling, 52(1), 133-141. Retrieved February 20, 2026, from [Link]

-

Ligand and Pharmacophore based Design. (n.d.). BIOVIA - Dassault Systèmes. Retrieved February 20, 2026, from [Link]

-

Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. (2025, August 15). MDPI. Retrieved February 20, 2026, from [Link]

-

Chen, J. H., & Vinkers, H. M. (2008). Novel Approach to Structure-Based Pharmacophore Search Using Computational Geometry and Shape Matching Techniques. Journal of Chemical Information and Modeling, 48(5), 949-960. Retrieved February 20, 2026, from [Link]

-

Editorial: Importance of Experimental Validation of Pharmacophore Based Virtual Screening of Compound Databases. (2025, August 8). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Distinto, S., & Maccioni, E. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 661. Retrieved February 20, 2026, from [Link]

-

Important pharmacophoric features of the inhibitor's non-covalent part... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Molecular structures of substituted benzaldehydes 51-60 (prediction set). (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Molecular structures of substituted benzaldehydes 1-50 (training set)... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

(a) Pharmacophore features of 7 used for covalent docking. (b)... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Graphical representation of the structure–activity relationship. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. (2024, September 30). Journal of Medical Science. Retrieved February 20, 2026, from [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). Journal of Medical Science. Retrieved February 20, 2026, from [Link]

-

Structure Activity Relationships. (2005, May 15). Drug Design Org. Retrieved February 20, 2026, from [Link]

-

Introducing bromine in the molecular structure as a good strategy to the drug design. (2024, September 30). Semantic Scholar. Retrieved February 20, 2026, from [Link]

-

Mohammed, J. H. (2017). Synthesis, Characterization and Evaluation of Antibacterial Activity of some New Chalcone Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(3), 2474-2480. Retrieved February 20, 2026, from [Link]

-

Langer, T., & Hoffmann, R. D. (2006). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. In The Practice of Medicinal Chemistry (pp. 489-509). Elsevier. Retrieved February 20, 2026, from [Link]

-

The role of the methoxy group in approved drugs | Request PDF. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.). Retrieved February 20, 2026, from [Link]

-

Lin, H. R., Chen, Y. L., & Hsieh, P. W. (2020). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of the Chinese Chemical Society, 67(10), 1709-1725. Retrieved February 20, 2026, from [Link]

-

Niu, M., Dong, F., Tang, S., Fida, G., Qin, J., Qiu, J., ... & Gu, Y. (2013). Pharmacophore modeling and virtual screening for the discovery of new type 4 cAMP phosphodiesterase (PDE4) inhibitors. PloS one, 8(12), e82360. Retrieved February 20, 2026, from [Link]

-

m-CHLOROBENZALDEHYDE. (n.d.). Organic Syntheses Procedure. Retrieved February 20, 2026, from [Link]

-

Preparation of 3-chlorobenzaldehyde. (n.d.). PrepChem.com. Retrieved February 20, 2026, from [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. (2025, December 18). ResearchGate. Retrieved February 20, 2026, from [Link]

- Processes for producing 4-bromo-2-methoxybenzaldehyde. (2013, April 11). Google Patents.

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. wpage.unina.it [wpage.unina.it]

- 3. Pharmacophore Software, Pharmacophore model, Pharmacophore identification [vlifesciences.com]

- 4. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacophore Modeling and Virtual Screening for the Discovery of New type 4 cAMP Phosphodiesterase (PDE4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are computational methods in drug discovery? [synapse.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. iomcworld.com [iomcworld.com]

- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 12. researchgate.net [researchgate.net]

- 13. Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jms.ump.edu.pl [jms.ump.edu.pl]

- 15. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

Exploring the Therapeutic Frontier: Potential Biological Activities of 4-(2-Bromoethoxy)-3-chlorobenzaldehyde Derivatives

An In-Depth Technical Guide

Abstract

The benzaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a foundational structure for a multitude of therapeutic agents.[1] Its derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This technical guide delves into the untapped potential of a specific, functionalized scaffold: 4-(2-Bromoethoxy)-3-chlorobenzaldehyde . The strategic placement of a chloro group, an aldehyde functional group, and a reactive bromoethoxy side chain presents a unique chemical architecture for the synthesis of novel derivatives. This document provides a comprehensive exploration of the potential anticancer, antimicrobial, and anti-inflammatory activities of these derivatives. We will detail robust synthetic strategies, propose evidence-based mechanisms of action, and provide validated, step-by-step experimental protocols for their biological evaluation. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of next-generation therapeutic compounds.

The Core Scaffold: Synthesis and Derivatization Strategy

The therapeutic potential of any core chemical structure is unlocked through the synthesis of a diverse library of its derivatives. For the 4-(2-bromoethoxy)-3-chlorobenzaldehyde scaffold, the aldehyde group serves as a highly versatile reaction site. One of the most effective and widely used methods for derivatization is the Claisen-Schmidt condensation . This reaction facilitates the formation of chalcones (α,β-unsaturated ketones), a class of compounds renowned for their significant and varied biological activities.[4][5][6][7][8]

The causality behind choosing this method lies in its simplicity, efficiency, and the vast array of commercially available acetophenones. By reacting our core benzaldehyde with different substituted acetophenones, we can systematically modify the molecule's electronic and steric properties, enabling a thorough investigation of structure-activity relationships (SAR).

General Synthetic Workflow: Claisen-Schmidt Condensation

The workflow involves the base-catalyzed condensation of 4-(2-bromoethoxy)-3-chlorobenzaldehyde with a selected acetophenone. The base (e.g., NaOH or KOH) deprotonates the α-carbon of the acetophenone, creating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the chalcone derivative.

Caption: General workflow for the synthesis of chalcone derivatives.

Potential Biological Activity I: Anticancer Properties

Chalcones and other benzaldehyde derivatives have been extensively documented as potent cytotoxic agents against a wide range of cancer cell lines.[4][5][6][7][9] The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore, acting as a Michael acceptor that can covalently interact with nucleophilic residues (like cysteine) in various biological targets.

Proposed Mechanisms of Anticancer Action

The anticancer effect of these derivatives is likely multifactorial, targeting several key pathways essential for cancer cell survival and proliferation.

-

Inhibition of Tubulin Polymerization: Many chalcone derivatives are known to bind to the colchicine-binding site of β-tubulin.[6][10] This interaction disrupts microtubule dynamics, which are critical for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][10][11]

-

Induction of Apoptosis: The compounds may trigger programmed cell death by modulating the expression of key apoptosis-regulating proteins. This can involve the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).[11]

-

Inhibition of Pro-Survival Signaling Pathways: Benzaldehyde derivatives have been shown to inhibit critical signaling pathways that are often hyperactivated in cancer, such as PI3K/AKT/mTOR, STAT3, and NF-κB.[12] Inhibition of these pathways can halt proliferation, reduce cell survival, and prevent metastasis.

Caption: Proposed mechanism via inhibition of tubulin polymerization.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Determining the cytotoxic potential of new chemical entities is a critical first step in preclinical drug discovery.[13][14] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[15]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against selected cancer cell lines.

Materials:

-

Selected cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

96-well flat-bottom plates

-

Test compounds (dissolved in DMSO to create a stock solution, e.g., 10 mM)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette, CO2 incubator, microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Harvest and count cells. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL (this may require optimization based on the cell line's doubling time). Seed 100 µL of the suspension (approx. 5,000 cells) into each well of a 96-well plate.[15]

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial dilutions of the test compounds in a complete growth medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).

-

Incubation: Incubate the plate for another 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilization: Carefully remove the medium from the wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile

Quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Cytotoxicity (IC50 in µM) of Chalcone Derivatives

| Derivative ID | R-Group (on Acetophenone) | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |

|---|---|---|---|---|

| CD-01 | 4-methoxy | 5.2 | 8.1 | 12.5 |

| CD-02 | 4-chloro | 2.8 | 4.5 | 7.9 |

| CD-03 | 3,4-dimethoxy | 7.6 | 10.2 | 15.1 |

| CD-04 | 4-nitro | 1.5 | 2.1 | 3.4 |

| Doxorubicin | (Control Drug) | 0.8 | 1.1 | 1.3 |

Potential Biological Activity II: Antimicrobial Properties

The rise of multidrug-resistant pathogens necessitates the search for novel antimicrobial agents. Benzaldehyde derivatives have a long history as effective and environmentally safe antimicrobial compounds, acting as bactericides and fungicides.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of benzaldehyde and its derivatives is often attributed to their ability to disrupt the microbial cell's structural integrity and key metabolic processes.

-

Cell Membrane Disruption: Similar to phenols, these compounds can interact with the lipids and proteins in the microbial cell membrane. This interaction increases membrane permeability, leading to the disintegration of the membrane, leakage of essential intracellular constituents (ions, metabolites, nucleic acids), and ultimately, cell death.

-

Enzyme Inhibition: The aldehyde or the α,β-unsaturated ketone moiety can react with nucleophilic residues in the active sites of essential microbial enzymes, leading to their inactivation and the disruption of vital metabolic pathways.

Caption: Mechanism of antimicrobial action via cell membrane disruption.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of the synthesized derivatives against a panel of pathogenic bacteria and fungi.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

Standard antibiotics (e.g., Ciprofloxacin, Fluconazole) as positive controls

-

Spectrophotometer or microplate reader

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the microbial strains on appropriate agar plates. Pick several colonies to inoculate a sterile broth medium. Incubate until the culture reaches a turbidity corresponding to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the stock compound solution (e.g., 2000 µg/mL in broth) to the first column.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to achieve a range of concentrations (e.g., 1000 µg/mL down to ~1 µg/mL).

-

Inoculation: Add 10 µL of the prepared microbial inoculum to each well, except for the sterility control wells.

-

Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative/sterility control (broth only) to check for contamination.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Data Presentation: Antimicrobial Profile

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL) of Derivatives

| Derivative ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |

|---|---|---|---|

| CD-01 | 16 | 64 | 32 |

| CD-02 | 8 | 32 | 16 |

| CD-03 | 32 | >128 | 64 |

| CD-04 | 4 | 16 | 8 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 2 |

Potential Biological Activity III: Anti-inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases.[16] Benzaldehyde derivatives, particularly those with phenolic structures, have been shown to possess anti-inflammatory activities.[2][17] A brominated vanillin derivative, which is structurally related to our core scaffold, was shown to exert potent anti-inflammatory effects.[17]

Proposed Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are likely mediated by the suppression of key inflammatory pathways and mediators.

-

Inhibition of Inflammatory Mediators: The derivatives could inhibit the production of pro-inflammatory molecules such as nitric oxide (NO) and prostaglandins (PGE2).[17]

-

Downregulation of Pro-inflammatory Enzymes: This reduction in mediators is achieved by suppressing the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][17][18]

-

Modulation of Signaling Pathways: The expression of iNOS and COX-2 is largely controlled by the transcription factor NF-κB. The derivatives may inhibit the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκB-α, thereby blocking NF-κB's translocation to the nucleus.[17]

Caption: Inhibition of the NF-κB pathway to reduce inflammation.

Experimental Protocol: In Vitro Anti-inflammatory Assay (NO Inhibition)

This protocol uses lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a standard model for studying inflammation in vitro.[2][17]

Objective: To measure the ability of the synthesized derivatives to inhibit NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 cell line

-

Complete growth medium

-

24-well plates

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (dissolved in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour before inducing inflammation.

-

Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to stimulate the cells. Leave one set of wells untreated (no LPS, no compound) as a negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) in the supernatant is proportional to the NO produced by the cells.

-

-

Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only control. A parallel MTT assay should be run to ensure that the observed NO reduction is not due to cytotoxicity.

Data Presentation: Anti-inflammatory Activity

Table 3: Hypothetical Inhibition of Nitric Oxide (NO) Production

| Derivative ID | IC50 for NO Inhibition (µM) | Cell Viability at IC50 (%) |

|---|---|---|

| CD-01 | 15.4 | >95% |

| CD-02 | 9.8 | >95% |

| CD-03 | 22.1 | >95% |

| CD-04 | 6.2 | >95% |

| Dexamethasone | (Control Drug) | 1.5 | >95% |

Safety and Toxicological Considerations

While exploring the biological activities of new compounds, a preliminary assessment of their safety is paramount.[13] Benzaldehyde itself is generally recognized as safe (GRAS) for use in food and has a good safety profile in cosmetics at low concentrations.[3][19] However, the introduction of chloro and bromoethoxy groups necessitates a careful evaluation of the derivatives' toxicity.[20][21]

Initial safety assessments should include in vitro cytotoxicity assays on non-cancerous cell lines (e.g., human fibroblasts or keratinocytes) to determine a therapeutic window.[22][23] Further studies could involve model organisms like zebrafish to assess acute toxicity and potential developmental effects.[20]

Conclusion and Future Directions

The 4-(2-Bromoethoxy)-3-chlorobenzaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic derivatization, particularly through the synthesis of chalcones, provides a rich library of compounds with the potential for significant anticancer, antimicrobial, and anti-inflammatory activities. The proposed mechanisms of action, grounded in established literature, suggest that these derivatives could modulate multiple key cellular pathways.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds. Future work should focus on:

-

Structure-Activity Relationship (SAR) Studies: To identify the key structural features that enhance potency and selectivity for each biological target.

-

Mechanism of Action Elucidation: To confirm the proposed molecular targets and signaling pathways using techniques like Western blotting, flow cytometry, and enzyme inhibition assays.

-

In Vivo Efficacy and Safety: To translate promising in vitro results into animal models to assess therapeutic efficacy and overall toxicity.

By pursuing these avenues of research, the derivatives of this versatile scaffold could pave the way for new and effective treatments for a range of human diseases.

References

- Benchchem. (n.d.). Comparative Antimicrobial Activity of Benzaldehyde Oxime Derivatives: A Focus on Iodinated and Other Substituted Scaffolds.

- LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.

- Al-Ghamdi, A. A., Al-Omair, M. A., El-Sayed, M. Y., & El-Hendawy, M. M. (2015). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PMC.

- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.

- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.

- Benchchem. (n.d.). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.

- Panneerselvam, P., et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry.

- Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research.

- Riyanto, P., & Swasono, R. T. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. ResearchGate.

- Zhang, R., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. PubMed.

- National Toxicology Program. (1990). TR-378: Benzaldehyde (CASRN 100-52-7) in F344/N Rats and B6C3F1Mice (Gavage Studies).

- Zeal Scientific Publication. (2023). Antimicrobial activity of Dibenzalacetone (C17H14O).

- Wang, L., et al. (2019). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Publications.

- Leonte, D., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. PMC - NIH.

- Pinto, L. C., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. PMC.

- CIR Expert Panel. (2023). Safety Assessment of Benzaldehyde as Used in Cosmetics.

- Li, Y., et al. (2023). Design and Synthesis of Novel Chalcone Derivatives: Anti-Breast Cancer Activity Evaluation and Docking Study. PMC.

- Kamal, A., et al. (2012). Synthesis of Chalcones with Anticancer Activities. MDPI.

- Wang, Y., et al. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers.

- Papanikolaou, A., Hatzidaki, E., Apostolou, P., & Papasotiriou, I. (n.d.). Evaluation of the effect of benzaldehyde derivatives in human cancer cells. RGCC International.

- Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 3-Chlorobenzaldehyde Derivatives.

- Al-Amiery, A. A. (2017). Synthesis and characterization of new chalcones containing antibacterial activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- Benchchem. (n.d.). Biological Activity of 4-Chlorobenzylidenemalononitrile Derivatives: A Technical Guide.

- Kim, H. J., et al. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI.

- Yan, D., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. MDPI.

- Greene, L. M., et al. (2018). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules.

- PubChem. (n.d.). 4-Bromo-3-chlorobenzaldehyde.

- STM Journals. (2025). Organic Compounds As Anti-inflammatory Agents, Natural And Synthetic.

- Saito, J., et al. (2016). Abstract 4758: Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions. ResearchGate.

- Chen, P.-Y., et al. (2024). Antioxidant and Anti-Inflammatory Properties of Conceivable Compounds from Glehnia littoralis Leaf Extract on RAW264.7 Cells. MDPI.

- Acar, Ç., et al. (2023). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rgcc-international.com [rgcc-international.com]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Chalcones with Anticancer Activities [mdpi.com]

- 8. rjpbcs.com [rjpbcs.com]

- 9. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 14. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. journals.stmjournals.com [journals.stmjournals.com]

- 17. mdpi.com [mdpi.com]

- 18. Antioxidant and Anti-Inflammatory Properties of Conceivable Compounds from Glehnia littoralis Leaf Extract on RAW264.7 Cells [mdpi.com]

- 19. cir-safety.org [cir-safety.org]

- 20. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 4-Bromo-3-chlorobenzaldehyde | C7H4BrClO | CID 14049806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. kosheeka.com [kosheeka.com]

- 23. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]

Methodological & Application

Application Note: Chemoselective Reductive Amination of 4-(2-Bromoethoxy)-3-chlorobenzaldehyde

Executive Summary

This guide details the optimized protocol for performing reductive amination on 4-(2-Bromoethoxy)-3-chlorobenzaldehyde (referred to herein as Compound A ).

The primary challenge with this substrate is chemoselectivity . The molecule contains two electrophilic sites:

-

The Aldehyde (CHO): The desired site for reductive amination.

-

The Alkyl Bromide (CH₂CH₂Br): A highly reactive site susceptible to nucleophilic attack (Sₙ2) by the amine reactant.

Standard protocols often lead to "over-alkylation" or polymerization via the bromide tail. This guide utilizes Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) to favor imine reduction over alkylation, ensuring high yields of the secondary/tertiary amine while preserving the bromoethoxy linker for downstream functionalization (e.g., PROTAC linker attachment).

Chemical Context & Mechanistic Strategy

The Substrate: Compound A

-

Structure: A benzaldehyde core with a 3-chloro substituent and a 4-(2-bromoethoxy) tail.

-

Reactivity Profile:

-

Aldehyde: Moderately activated due to the electron-withdrawing chlorine at the meta position.

-

Alkyl Bromide:[1] Primary alkyl halide, unhindered. High risk of Sₙ2 reaction with primary amines.

-

The Reducing Agent: Why STAB?

We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) rather than NaBH₄ or NaBH₃CN for three specific reasons:

-

Imine Selectivity: STAB protonates the imine (forming an iminium ion) and reduces it faster than it reduces the aldehyde. This allows for "One-Pot" procedures.[2][3][4][5]

-

Steric Bulk: The acetoxy groups make the borohydride bulky, reducing the rate of side reactions.

-

Mildness: Unlike NaBH₄, STAB does not require high pH, preventing the hydrolysis of the alkyl bromide.

Reaction Pathway & Competition

The following diagram illustrates the desired pathway versus the critical failure mode (Sₙ2 Alkylation).

Figure 1: Reaction pathway showing the competition between the desired reductive amination (Green) and the undesired alkylation of the bromide tail (Red).

Optimized Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Critical Note |

| Compound A | 1.0 | Substrate | Ensure purity >95%; free of hydrolyzed alcohol. |

| Amine (R-NH₂) | 1.05 - 1.1 | Nucleophile | Slight excess ensures aldehyde consumption. |

| NaBH(OAc)₃ (STAB) | 1.4 - 1.5 | Reductant | Add as a solid. Moisture sensitive. |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Accelerates imine formation; buffers basic amines. |

| 1,2-Dichloroethane (DCE) | Solvent | 0.1 - 0.2 M | Anhydrous. Superior rate kinetics over THF. |

Step-by-Step Methodology

Step 1: Solvation and Imine Formation

-

In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Compound A (1.0 equiv) in anhydrous DCE (concentration ~0.15 M).

-

Add the Amine (1.1 equiv).

-

Critical Check: If the amine is a free base, add Acetic Acid (1.0 equiv). If the amine is a salt (e.g., HCl salt), add Triethylamine (1.0 equiv) to free the base, then add Acetic Acid.

-

Why? A pH of 5–6 is optimal. It catalyzes imine formation without protonating the amine so much that it becomes non-nucleophilic.

-

-

Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen/Argon.

-

Checkpoint: Monitor by TLC. You should see the aldehyde spot disappear and a new, slightly more polar imine spot appear.

-

Step 2: Reduction 5. Cool the reaction mixture to 0°C (Ice bath).

- Why? Lower temperature suppresses the Sₙ2 attack on the bromide while still allowing the reduction of the activated iminium ion.

- Add NaBH(OAc)₃ (1.4 equiv) in one portion.

- Allow the reaction to warm to RT naturally and stir for 2–4 hours.

Step 3: Quench and Workup (The "Soft" Workup) Standard strong base workups (NaOH) can hydrolyze the alkyl bromide. 8. Quench by adding saturated aqueous NaHCO₃ (Sodium Bicarbonate) until gas evolution ceases. 9. Extract with DCM (Dichloromethane) x3. 10. Wash combined organics with Brine . 11. Dry over Na₂SO₄ , filter, and concentrate in vacuo.

Self-Validating Systems & Troubleshooting

In-Process Controls (IPC)

Do not rely solely on "time". Use these markers to validate the reaction progress:

| Method | Observation | Interpretation |

| TLC (Silica) | Disappearance of Aldehyde (High R_f) | Reaction initiation successful. |

| TLC (Silica) | Appearance of streak/spot at lower R_f | Amine formation. |

| 1H NMR (Crude) | Signal: ~10.0 ppm (s, 1H) | Presence: Incomplete reaction (Aldehyde remaining). |

| 1H NMR (Crude) | Signal: ~3.6 ppm (t, 2H) | Integrity Check: The triplet for -CH₂Br must remain. If shifted to ~3.8-4.0 or changed multiplicity, the bromide was displaced. |

| 1H NMR (Crude) | Signal: ~3.8 ppm (s, 2H) | Success: New benzylic -NH-CH ₂-Ar peak appears. |

Troubleshooting Matrix

| Issue | Root Cause | Corrective Action |

| Low Yield / Unreacted Aldehyde | Imine formation is slow (sterics). | Add 3Å Molecular Sieves to Step 1 to drive equilibrium (remove water). Increase AcOH to 2.0 equiv. |

| Loss of Bromide (Sₙ2 Product) | Amine is too nucleophilic or Temp too high. | Protocol Switch: Use "Stepwise" method. Pre-form imine in MeOH (2 hrs), evaporate solvent to remove unreacted amine, re-dissolve in DCE, then add STAB. |

| Dialkylation (Tertiary Amine formed) | Primary amine is reacting with product.[6] | Use a larger excess of Amine (2-3 equiv) to statistically favor mono-alkylation, or switch to Stepwise method. |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[6][7][8] 11, 1996, pp. 3849-3862.[6][8]

-

Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001.

-

PubChem. "4-Bromo-3-chlorobenzaldehyde (Compound Summary)." National Library of Medicine.

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. (Cited as alternative for difficult substrates).[4][6]

Sources

- 1. bingol.edu.tr [bingol.edu.tr]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Conditions for Knoevenagel condensation with 4-(2-Bromoethoxy)-3-chlorobenzaldehyde

Application Note: Knoevenagel Condensation of 4-(2-Bromoethoxy)-3-chlorobenzaldehyde

Executive Summary

This guide details the synthetic protocols for performing Knoevenagel condensation on 4-(2-bromoethoxy)-3-chlorobenzaldehyde (CAS: 1642837-83-3). This substrate is a critical intermediate, structurally related to the EGFR/HER2 inhibitor Lapatinib. The presence of the 2-bromoethoxy tail presents a unique chemoselective challenge: the reaction conditions must activate the aldehyde for condensation without triggering nucleophilic substitution (

This note provides two validated workflows:

-

Method A (Doebner Modification): Synthesis of cinnamic acid derivatives using malonic acid.

-

Method B (Mild Condensation): Synthesis of acrylonitrile/acrylate derivatives using malononitrile or cyanoacetates.

Mechanistic Considerations & Chemoselectivity

The substrate contains two electrophilic sites: the aldehyde (hard electrophile) and the alkyl bromide (soft electrophile) .

-

The Challenge: Standard Knoevenagel conditions often employ secondary amines (piperidine) or alkoxides at high temperatures. These reagents can displace the bromide (forming a tertiary amine or ether) or cause dehydrohalogenation (forming a vinyl ether).

-

The Solution:

-

Base Selection: Use sterically hindered bases or catalytic amounts of weak bases (piperidine/acetic acid buffer) to minimize

interference. -

Solvent Effects: Non-polar solvents (Toluene) or non-nucleophilic polar solvents (DMF) are preferred over alcohols to prevent solvolysis of the bromide.

-

Electronic Effect: The 3-chloro substituent exerts an inductive withdrawing effect (-I), activating the aldehyde and making it more reactive than unsubstituted benzaldehyde, allowing for milder reaction temperatures.

-

Mechanism & Pathway Analysis

The following diagram illustrates the reaction pathway and potential side reactions.

Figure 1: Reaction pathway highlighting the critical divergence between the desired condensation and the unwanted bromide displacement.

Experimental Protocols

Method A: Doebner Modification (Synthesis of Cinnamic Acids)

Target: Conversion to 3-(4-(2-bromoethoxy)-3-chlorophenyl)acrylic acid. Context: This method uses pyridine as both solvent and base, with piperidine as a catalyst. The decarboxylation occurs in situ.

Reagents:

-

Substrate: 1.0 eq

-

Malonic Acid: 1.5 eq

-

Pyridine (Anhydrous): 5.0 Vol (relative to substrate mass)

-

Piperidine: 0.1 eq (Catalytic)

-

Workup: HCl (1M)

Step-by-Step Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Charge the flask with 4-(2-bromoethoxy)-3-chlorobenzaldehyde (10 mmol) and Malonic acid (15 mmol).

-

Catalysis: Add Pyridine (15 mL) followed by Piperidine (0.1 mL). The solution should turn slightly yellow.

-

Reaction: Heat the mixture to 80°C (Do NOT reflux vigorously at 115°C to protect the bromide). Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Checkpoint: Evolution of CO₂ bubbles indicates decarboxylation is proceeding.

-

-

Quenching: Once the aldehyde is consumed (approx. 2–4 hours), cool the reaction mixture to 0°C in an ice bath.

-

Precipitation: Slowly add 1M HCl (approx. 50 mL) with vigorous stirring. The pyridine is neutralized, and the cinnamic acid derivative should precipitate as a white/off-white solid.[1]

-

Note: If an oil forms, extract with Ethyl Acetate, wash with brine, and dry over Na₂SO₄.

-

-

Purification: Recrystallize from Ethanol/Water (9:1).

Method B: Mild Condensation (Cyanoacetates/Malononitrile)

Target: Synthesis of

Reagents:

-

Substrate: 1.0 eq

-

Ethyl Cyanoacetate or Malononitrile: 1.1 eq

-

Solvent: Ethanol or Toluene

-

Catalyst: Piperidine (0.05 eq) or Ammonium Acetate (0.1 eq)

Step-by-Step Protocol:

-

Setup: 50 mL flask with stir bar.

-

Mixing: Dissolve the aldehyde (5 mmol) and ethyl cyanoacetate (5.5 mmol) in Ethanol (10 mL).

-

Catalyst Addition: Add Piperidine (2 drops).

-

Reaction: Stir at Room Temperature for 30 minutes. If precipitation does not occur, warm to 45°C for 1 hour.

-

Workup:

-

If solid precipitates:[1] Filter and wash with cold ethanol.

-

If solution remains clear: Concentrate solvent in vacuo. Redissolve residue in dichloromethane and wash with 0.1M HCl (to remove piperidine) and water.

-

-

Yield: Expected yields are typically 85–95% due to the activating chlorine group.

Data Analysis & Quality Control

The following table summarizes the expected analytical data for validating the product and ensuring the bromide tail is intact.

| Analytical Method | Diagnostic Signal | Interpretation |

| 1H NMR | Absent. (Disappearance of Aldehyde CHO) | |

| 1H NMR | Present. (Trans-alkene protons for cinnamic acid) | |

| 1H NMR | Present. (Triplet for | |

| LC-MS | M+2 Isotope Peak | Present. (Ratio of 3:1 for |

| TLC | Product is less polar than malonic acid but more polar than the aldehyde. |

Troubleshooting Workflow

Figure 2: Decision tree for troubleshooting reaction failures based on NMR analysis of the alkyl bromide moiety.

References

-

Jones, G. (1967).[3] The Knoevenagel Condensation. Organic Reactions, 15, 204–599. [4]

- Foundational text on the mechanism and scope of the reaction.

-

Lister, M. D., et al. (2014). Synthesis of Lapatinib Ditosylate. U.S. Patent 8,664,233.

- Provides characterization data for the 4-(2-bromoethoxy)

-

Prajapati, D., & Sandhu, J. S. (1992). Indium(III) Chloride-Catalyzed Knoevenagel Condensation. Journal of the Chemical Society, Perkin Transactions 1.

-

Source for Lewis Acid catalyzed protocols suitable for sensitive substrates.

-

-

Doebner, O. (1900).[3] Ueber die der Sorbinsäure homologen, ungesättigten Säuren mit zwei Doppelbindungen. Berichte der deutschen chemischen Gesellschaft.

- Original reference for the Pyridine/Malonic acid modific

Sources

Troubleshooting & Optimization

Improving reaction yields when synthesizing 4-(2-Bromoethoxy)-3-chlorobenzaldehyde

Welcome to the dedicated technical support center for the synthesis of 4-(2-bromoethoxy)-3-chlorobenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this specific Williamson ether synthesis. Here, we move beyond generic protocols to address the unique challenges posed by the electronic nature of 3-chloro-4-hydroxybenzaldehyde and the reactivity of 1,2-dibromoethane. Our goal is to empower you with the knowledge to not only troubleshoot common issues but also to strategically optimize your reaction for higher yields and purity.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section is structured to provide rapid, actionable solutions to the most frequently encountered problems during the synthesis of 4-(2-bromoethoxy)-3-chlorobenzaldehyde.

Question 1: Why is my yield of 4-(2-Bromoethoxy)-3-chlorobenzaldehyde consistently low?

Low yields in this synthesis can be attributed to several factors, often related to incomplete reaction or competing side reactions. Let's dissect the potential causes and their remedies.

Potential Cause A: Incomplete Deprotonation of 3-chloro-4-hydroxybenzaldehyde

The Williamson ether synthesis is contingent upon the formation of a phenoxide ion, which then acts as the nucleophile.[1] The acidity of the starting phenol is enhanced by the electron-withdrawing chloro and aldehyde groups, allowing for the use of milder bases compared to simple phenols. However, incomplete deprotonation will result in unreacted starting material.

-

Solution:

-

Base Selection: While strong bases like sodium hydride (NaH) can be used, they may not be necessary and can promote side reactions. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and offer better selectivity. Ensure the base is finely powdered and anhydrous to maximize its reactivity.

-

Stoichiometry: Use a slight excess of the base (1.1 to 1.5 equivalents) to ensure complete deprotonation.

-

Reaction Time: Allow sufficient time for the phenoxide to form before and after the addition of 1,2-dibromoethane. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.[2]

-

Potential Cause B: Competing Side Reactions

The primary culprits for yield loss are often side reactions involving either the phenoxide or the alkylating agent.

-

1. Elimination (E2) of 1,2-dibromoethane: The basic conditions required for phenoxide formation can also promote the E2 elimination of HBr from 1,2-dibromoethane to form vinyl bromide. This is particularly relevant at higher temperatures.[3]

-

Solution: Maintain a moderate reaction temperature, typically between 60-80 °C. While the reaction needs to be heated to proceed at a reasonable rate, excessive heat will favor elimination.[2]

-

-

2. Double Alkylation/Polymerization: 1,2-dibromoethane has two reactive sites. One molecule of 3-chloro-4-hydroxybenzaldehyde can react with both ends of 1,2-dibromoethane to form a diether byproduct. Alternatively, the product itself can act as a nucleophile, leading to oligomerization.

-

Solution: Use a significant excess of 1,2-dibromoethane (3 to 5 equivalents) to favor the mono-alkylation product. This statistical advantage minimizes the chances of a single phenoxide encountering a molecule of the desired product that has already been formed.

-

-

3. C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring (ortho or para to the hydroxyl group).[4] While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.

-

Solution:

-

Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are known to favor O-alkylation.[5] Protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms more nucleophilic.[6]

-

Counter-ion: The choice of base can influence the selectivity. Potassium and cesium salts tend to favor O-alkylation more than sodium salts due to the larger, "softer" cation which associates less tightly with the "hard" oxygen of the phenoxide.

-

-

Question 2: My final product is difficult to purify. What are the likely impurities and how can I remove them?

Purification challenges often arise from the presence of unreacted starting materials and closely related byproducts.

Likely Impurities:

-

Unreacted 3-chloro-4-hydroxybenzaldehyde: This is a common impurity if the reaction does not go to completion.

-

Unreacted 1,2-dibromoethane: Due to its use in excess, this is almost always present in the crude product.

-

Diether byproduct: As mentioned above, the product of double substitution.

-

C-alkylated isomers: If C-alkylation occurs, these isomers will have similar polarities to the desired product, making separation challenging.

Purification Strategies:

-

Aqueous Work-up:

-

After the reaction is complete, cool the mixture and quench with water.

-

Extract the product into an organic solvent like ethyl acetate or dichloromethane.[7]

-

Wash the organic layer with a dilute aqueous base (e.g., 5% NaOH) to remove any unreacted 3-chloro-4-hydroxybenzaldehyde as its water-soluble sodium salt.[2]

-

Wash with water and then brine to remove any remaining water-soluble impurities.[8]

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[9]

-

-

Removal of Excess 1,2-dibromoethane: This volatile reagent can often be removed by rotary evaporation under reduced pressure.

-

Recrystallization: This is an effective method for purifying solid products.[8]

-

Solvent Selection: A good solvent for recrystallization will dissolve the product well at elevated temperatures but poorly at room temperature.[10] For 4-(2-bromoethoxy)-3-chlorobenzaldehyde, consider solvent systems like ethanol/water or ethyl acetate/hexanes.

-

-

Column Chromatography: If recrystallization is ineffective, particularly for removing the diether byproduct or C-alkylated isomers, column chromatography is the method of choice.[11]

-

Stationary Phase: Silica gel is typically used.

-

Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for elution. The less polar diether byproduct will elute before the more polar desired product.

-

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for this synthesis?

While optimization is often substrate-specific, a good starting point for the synthesis of 4-(2-bromoethoxy)-3-chlorobenzaldehyde is as follows:

| Parameter | Recommended Condition | Rationale |

| Starting Material | 3-chloro-4-hydroxybenzaldehyde | - |

| Alkylating Agent | 1,2-dibromoethane (3-5 eq.) | Excess minimizes double alkylation. |

| Base | Anhydrous K₂CO₃ (1.5 eq.) | Sufficiently basic for the acidic phenol, minimizes side reactions. |

| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvents favor the S_N2 reaction and O-alkylation.[5] |

| Temperature | 60-80 °C | Balances reaction rate with minimizing the E2 elimination of 1,2-dibromoethane.[2] |

| Reaction Time | 4-12 hours | Monitor by TLC for completion. |

Q2: Should I use a phase transfer catalyst (PTC)?

A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial if you are using a biphasic solvent system (e.g., an organic solvent and an aqueous base).[12] The PTC facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the 1,2-dibromoethane is located, thereby accelerating the reaction.[13] For a homogenous system using a polar aprotic solvent like DMF, a PTC is generally not necessary.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[14]

-

Procedure:

-

Prepare a TLC plate with three lanes: one for the 3-chloro-4-hydroxybenzaldehyde starting material, one for the co-spot (a mixture of starting material and the reaction mixture), and one for the reaction mixture.

-

Use a solvent system such as 3:1 hexanes:ethyl acetate as the eluent.

-

The starting material will be more polar and have a lower R_f value than the product.

-

The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

-

Q4: What are the key safety considerations for this synthesis?

-

1,2-dibromoethane: This is a toxic and carcinogenic compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: DMF is a skin irritant and can be harmful if inhaled. Acetonitrile is flammable and toxic. Use these solvents in a fume hood.

-

Bases: Handle bases like potassium carbonate with care, as they can be irritating to the skin and eyes.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Bromoethoxy)-3-chlorobenzaldehyde

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-hydroxybenzaldehyde (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous DMF (5-10 mL per gram of starting material).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1,2-dibromoethane (4 equivalents) to the mixture.

-

Heat the reaction mixture to 70 °C and maintain this temperature for 8 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with 5% aqueous NaOH (2 x volume of organic layer), followed by water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Reaction Pathway

Caption: Decision tree for troubleshooting low reaction yields.

References

-

(n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

FAQ. (2020, August 8). What is the preparation and application of 4-BROMO-3-CHLORO-BENZALDEHYDE? Retrieved from [Link]

-

PMC. (n.d.). Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. Retrieved from [Link]

-

Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

-

Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). ISSN: 0975-8585. Retrieved from [Link]

-

Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

-

WordPress.com. (2021, March 24). Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. Retrieved from [Link]

-

Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]

-

PMC. (n.d.). Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]

- Google Patents. (n.d.). EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto.

-

International Association of Journals and Publications. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]

-

UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

- Google Patents. (2014, July 2). 103896752 Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

-

PubMed. (2021, January 11). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

-

Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Retrieved from [Link]

- Google Patents. (n.d.). RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.

-

Jurnal Universitas Sebelas Maret. (2022, December 25). CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE UTILIZING 4-BROMOACETOPHENONE AND BENZALDEHYDE AS START. Retrieved from [Link]

-

ResearchGate. (2021, January 15). (PDF) Thermal Stability, Kinetic Degradation and Lifetime Prediction of Chitosan Schiff Bases Derived from Aromatic Aldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). 37. Differential reaction energy profiles for O versus C alkylation of.... Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-chlorobenzaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

-

MDPI. (2024, June 26). Alkoxyalkylation of Electron-Rich Aromatic Compounds. Retrieved from [Link]

-

Owlstown. (2016, March 24). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in. Retrieved from [Link]

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. cactus.utahtech.edu [cactus.utahtech.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Preparation method and application of 4-chlorobenzaldehyde_Chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. guidechem.com [guidechem.com]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. biomedres.us [biomedres.us]

- 14. jurnal.uns.ac.id [jurnal.uns.ac.id]

Preventing hydrolysis of the bromoethyl ether chain in basic conditions

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues with bromoethyl ether chains under basic conditions. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you overcome these challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my bromoethyl ether group hydrolyzing or being cleaved under basic conditions?

This is a common issue stemming from the inherent reactivity of the bromoethyl group. Unlike simple alkyl ethers, which are highly stable in base, the bromoethyl ether is susceptible to cleavage via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3][4]

The Mechanism:

-

Nucleophilic Attack: In a basic aqueous or alcoholic solution, hydroxide (OH⁻) or alkoxide (RO⁻) ions are strong nucleophiles.

-

Backside Attack: The nucleophile attacks the carbon atom bonded to the bromine (the α-carbon). This is a "backside attack" that approaches from the side opposite the bromine atom.[1]

-

Transition State: A high-energy transition state is formed where the nucleophile and the leaving group (bromide, Br⁻) are both partially bonded to the carbon atom.[3]

-

Displacement & Cleavage: The carbon-bromine bond breaks, and the bromide ion is expelled as a leaving group. Simultaneously, a new carbon-oxygen bond forms. This results in the formation of a hydroxyethyl ether, effectively cleaving the bromo- group and leading to an undesired side product.

Troubleshooting Guide

Q2: I am observing significant hydrolysis. What immediate actions can I take to salvage my current reaction?

If redesigning the synthetic route is not an option, you can optimize the reaction conditions to disfavor the SN2 hydrolysis pathway.

Key Optimization Strategies:

| Parameter | Recommendation | Rationale |

| Temperature | Lower the reaction temperature significantly (e.g., from room temp to 0 °C or -20 °C). | The undesired SN2 hydrolysis has a significant activation energy. Reducing thermal energy slows this side reaction more than many desired reactions, such as deprotonation. |

| Base Selection | Switch from nucleophilic bases (e.g., NaOH, KOH, NaOMe) to non-nucleophilic, sterically hindered bases. | Hindered bases like Potassium tert-butoxide (KOtBu), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or proton sponges are poor nucleophiles and are less likely to attack the bromoethyl chain. |

| Solvent | If possible, use an aprotic solvent (e.g., THF, Dioxane, Toluene) instead of a protic one (e.g., water, methanol, ethanol). | Aprotic solvents do not solvate the nucleophile as effectively as protic solvents, reducing its reactivity. Ensure your chosen base is soluble and effective in the aprotic solvent.[5] |

| Reaction Time | Monitor the reaction closely and stop it as soon as the desired transformation is complete. | Prolonged exposure to basic conditions will inevitably lead to more hydrolysis. |

Q3: My optimization attempts are failing. What are some more robust alcohol protecting groups for strongly basic conditions?

If the bromoethyl ether is fundamentally too labile for your reaction conditions, the most reliable solution is to use a different protecting group. The ideal protecting group should be stable to your basic conditions and be removable later under specific, non-interfering conditions (an "orthogonal" strategy).[6][7]

Comparison of Base-Stable Alcohol Protecting Groups:

| Protecting Group | Structure | Stability | Deprotection Conditions |

| Benzyl (Bn) | R-O-CH₂Ph | Excellent in strong base and acid. | Catalytic Hydrogenation (H₂, Pd/C).[8][9][10] Not suitable if other reducible groups (alkenes, alkynes) are present. |

| tert-Butyldimethylsilyl (TBS/TBDMS) | R-O-Si(CH₃)₂(tBu) | Good stability in base. Sensitive to acid. | Fluoride sources (e.g., TBAF in THF) or mild acid (e.g., AcOH in THF/H₂O).[11][12] |

| Triisopropylsilyl (TIPS) | R-O-Si(iPr)₃ | Excellent stability in base due to high steric hindrance. More stable than TBS. | Fluoride sources (TBAF, often requires heat) or stronger acidic conditions than TBS.[11][12] |

| Tetrahydropyranyl (THP) | R-O-THP | Excellent stability in base. Very sensitive to acid. | Mild aqueous acid (e.g., PPTS in MeOH, or dilute HCl).[9][12] |

Recommendation: For general robustness in basic media, Benzyl (Bn) and Triisopropylsilyl (TIPS) ethers are superior choices. The selection depends on the functional groups present in the rest of your molecule.

Validated Protocols

Protocol 1: General Procedure for Minimizing Hydrolysis with a Hindered Base

This protocol outlines the use of Potassium tert-butoxide (KOtBu) in an aprotic solvent, a common strategy to effect a base-mediated reaction while minimizing nucleophilic attack.

Materials:

-

Substrate containing bromoethyl ether

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Standard glassware, cooled reaction bath

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an argon/nitrogen inlet.

-

Dissolution: Dissolve the bromoethyl ether substrate (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C or a lower appropriate temperature using an ice-water or dry ice-acetone bath.

-

Base Addition: Slowly add a solution of KOtBu (1.1 eq) in THF to the cooled reaction mixture over 15-30 minutes. A slow addition rate is critical to control any exotherm.

-

Reaction: Stir the reaction at the low temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at the low temperature.

-

Workup: Proceed with standard aqueous workup and extraction using an appropriate organic solvent (e.g., ethyl acetate).

Protocol 2: Protection of an Alcohol as a Benzyl (Bn) Ether

This protocol provides a reliable method for introducing the base-stable benzyl protecting group.[8]

Materials:

-

Alcohol substrate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous Dimethylformamide (DMF) or THF

-

Argon or Nitrogen gas supply

Procedure:

-

Setup: Assemble a flame-dried flask under an inert atmosphere as described in Protocol 1.

-

NaH Preparation: Add NaH (1.2 eq) to the flask. Wash the mineral oil away with two portions of anhydrous hexanes, carefully decanting the hexanes each time under argon.

-

Solvent Addition: Add anhydrous DMF to the washed NaH.

-

Deprotonation: Cool the NaH suspension to 0 °C. Slowly add a solution of the alcohol (1.0 eq) in DMF. Stir for 30 minutes at 0 °C to allow for complete formation of the alkoxide.

-

Alkylation: Add benzyl bromide (1.2 eq) dropwise to the alkoxide solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding methanol, followed by water.

-

Workup: Perform a standard aqueous workup and extraction. The benzyl ether product can then be purified by column chromatography.

References

-

Vertex AI Search. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis. 5

-

University of Wisconsin. Protecting Groups. 6

-

Vaia. At some point during the synthesis of a target molecule, it may be necessary to protect an - Vaia. 13

-

Filo. (2026, January 4). Explain the SN2 mechanism using the reaction between bromoethane and hydr... 1

-

Wikipedia. Protecting group. 11

-

CK-12 Foundation. Flexi answers - What is a reaction that proceeds via an SN2 mechanism?. 2

-

Organic Chemistry Portal. Protective Groups. 7

-

University of Calgary. Alcohol Protecting Groups. 12

-

MDPI. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. 14

-

Chemistry Stack Exchange. (2025, January 30). Different reaction conditions for hydrolysis of ethers and epoxides. 15

-

Quora. (2021, October 9). What is the step-wise reaction mechanism SN2 reaction between bromomethane and NaOH?. 3

-

YouTube. (2016, May 24). Simply Mechanisms 4a: SN2. Reaction of bromoethane with aqueous KOH. 4

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. 8

-

Master Organic Chemistry. Acidic cleavage of ethers (SN2). 16

-

Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. 9

-

BenchChem. A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. Link

-

Jack Westin. Cleavage of Ethers - Organic Chemistry. 17

-

Oxford Learning Link. Appendix 6: Protecting groups. 10

-

Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. 18

-

Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. 19

-

Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. 20

Sources

- 1. Explain the SN2 mechanism using the reaction between bromoethane and hydr.. [askfilo.com]

- 2. ck12.org [ck12.org]

- 3. quora.com [quora.com]

- 4. m.youtube.com [m.youtube.com]

- 5. carbodiimide.com [carbodiimide.com]

- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 7. Protective Groups [organic-chemistry.org]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 10. learninglink.oup.com [learninglink.oup.com]

- 11. Protecting group - Wikipedia [en.wikipedia.org]

- 12. uwindsor.ca [uwindsor.ca]

- 13. vaia.com [vaia.com]

- 14. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. jackwestin.com [jackwestin.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Navigating Steric Hindrance from 3-Chloro Substituents

Welcome to the Technical Support Center dedicated to addressing a common challenge in synthetic chemistry: overcoming the steric hindrance imposed by a 3-chloro substituent. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to issues encountered during experimentation. Our focus is on providing not just protocols, but a deep understanding of the underlying principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you might have regarding the challenges posed by a 3-chloro substituent.

Q1: Why does a 3-chloro substituent present a significant steric challenge in many reactions?

A1: The 3-position on an aromatic or heteroaromatic ring is adjacent to key reactive sites (positions 2 and 4). A chloro group, while not the largest substituent, possesses sufficient bulk to sterically hinder the approach of reagents, particularly in transition states. This hindrance can slow down or completely inhibit reactions that are sensitive to steric bulk, such as many cross-coupling and nucleophilic substitution reactions. The effect is a combination of its size and its inductive electron-withdrawing nature, which can also influence the electronic environment of the reactive center.[1][2][3]

Q2: In which common reaction types is steric hindrance from a 3-chloro group most pronounced?

A2: You are most likely to encounter significant challenges in the following reaction types:

-

Palladium-Catalyzed Cross-Coupling Reactions: This includes Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. The formation of the transition state involving the bulky palladium catalyst-ligand complex is often impeded.[4][5][6]

-

Nucleophilic Aromatic Substitution (SNAr): While electronically favored by the electron-withdrawing nature of the chlorine, the approach of the nucleophile can be sterically blocked, especially with bulky nucleophiles.[7][8][9][10]

-

Grignard Reactions: The formation and subsequent reaction of Grignard reagents can be sensitive to steric hindrance, potentially leading to side reactions like reduction instead of addition.[11][12][13][14][15]

Q3: What are the general strategies to overcome this steric hindrance?

A3: The key is to rationally design your reaction conditions. The most effective strategies include:

-

Ligand Modification in Cross-Coupling: Employing bulky, electron-rich phosphine ligands can promote the desired reaction by stabilizing the active catalytic species and facilitating reductive elimination.[16][17][18]

-

Optimization of Reaction Conditions: This includes adjusting temperature, solvent, and the choice of base to favor the desired reaction pathway.

-

Use of More Reactive Reagents: In some cases, switching to a more reactive coupling partner or nucleophile can overcome the energy barrier imposed by steric hindrance.

-

Organocatalysis: For certain transformations, metal-free organocatalysis can offer alternative pathways that are less sensitive to steric bulk.[19][20][21][22]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter in different reaction types.

Guide 1: Poor Yield in Suzuki-Miyaura Cross-Coupling